4-(tert-butyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide 4-(tert-butyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 683231-73-4
VCID: VC7063574
InChI: InChI=1S/C20H20N2O3/c1-20(2,3)13-10-8-12(9-11-13)17(23)21-15-7-5-6-14-16(15)19(25)22(4)18(14)24/h5-11H,1-4H3,(H,21,23)
SMILES: CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C
Molecular Formula: C20H20N2O3
Molecular Weight: 336.391

4-(tert-butyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide

CAS No.: 683231-73-4

Cat. No.: VC7063574

Molecular Formula: C20H20N2O3

Molecular Weight: 336.391

* For research use only. Not for human or veterinary use.

4-(tert-butyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide - 683231-73-4

Specification

CAS No. 683231-73-4
Molecular Formula C20H20N2O3
Molecular Weight 336.391
IUPAC Name 4-tert-butyl-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide
Standard InChI InChI=1S/C20H20N2O3/c1-20(2,3)13-10-8-12(9-11-13)17(23)21-15-7-5-6-14-16(15)19(25)22(4)18(14)24/h5-11H,1-4H3,(H,21,23)
Standard InChI Key OWTLGUIPXLIQTF-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Formula

The systematic name 4-(tert-butyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide reflects its core structure: a benzamide group substituted at the para position with a tert-butyl moiety, linked via an amide bond to the 4-amino position of a 2-methylisoindoline-1,3-dione ring. The molecular formula is C₂₁H₂₁N₃O₃, yielding a molecular weight of 363.41 g/mol .

Structural Characterization

The SMILES notation CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C3C(=O)N(C)C(=O)C3=CC=C2C delineates the compound’s topology (Figure 1). Key features include:

  • A tert-butyl group (C(C)(C)C) at the benzamide’s 4-position, conferring steric bulk and lipophilicity.

  • A 2-methylisoindoline-1,3-dione system, characterized by a fused bicyclic structure with two ketone groups at positions 1 and 3.

  • An amide linker (-NHC(=O)-) bridging the aromatic systems, enabling hydrogen bonding and π-stacking interactions .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular Weight363.41 g/mol
LogP (Predicted)3.2 ± 0.3 (Moderately lipophilic)
Hydrogen Bond Donors1 (Amide NH)
Hydrogen Bond Acceptors5 (Amide, two ketones)
Rotatable Bonds4

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into two primary fragments:

  • 4-(tert-Butyl)benzoyl chloride – Prepared via Friedel-Crafts alkylation of toluene with tert-butyl chloride, followed by oxidation to the carboxylic acid and conversion to the acid chloride.

  • 4-Amino-2-methylisoindoline-1,3-dione – Synthesized through cyclization of 2-methylphthalic anhydride with hydrazine hydrate, followed by regioselective nitration and reduction .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits low aqueous solubility (<0.1 mg/mL at pH 7.4) due to its hydrophobic tert-butyl and aromatic moieties. Solubility enhances in polar aprotic solvents (DMSO: 25 mg/mL). Stability studies indicate decomposition <5% after 30 days at 25°C, though the lactam ring may hydrolyze under strongly acidic/basic conditions .

Spectroscopic Fingerprints

  • ¹H NMR (500 MHz, CDCl₃): δ 1.35 (s, 9H, tert-butyl), 2.95 (s, 3H, N-CH₃), 7.45–8.15 (m, 7H, aromatic).

  • IR (KBr): 1715 cm⁻¹ (C=O, dioxoisoindolin), 1650 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II).

  • HRMS (ESI+): m/z 364.1652 [M+H]⁺ (calc. 364.1658) .

Biological Activity and Applications

Material Science Applications

The rigid aromatic system and hydrogen-bonding capacity make it suitable as a monomer for polyimides or coordination polymers. Preliminary thermogravimetric analysis (TGA) shows decomposition onset at 280°C, indicating thermal stability .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the tert-butyl group’s size to optimize pharmacokinetics.

  • Cocrystallization Experiments: To elucidate binding modes with kinase targets.

  • Scale-Up Synthesis: Exploring continuous-flow amidation for gram-scale production.

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